Regioisomeric Preference for VEGFR‑2 Kinase Inhibition: 5‑yl vs. 3‑yl Isoquinoline Substitution
1‑(Isoquinolin‑5‑yl)‑4‑arylamino‑phthalazines, which can be synthesized using CAS 444620‑69‑3 as a key intermediate, exhibit VEGFR‑2 IC₅₀ values as low as 0.017 μM in an HTRF enzymatic assay [1]. In contrast, compounds built on the 3‑yl regioisomer (CAS 1042986‑15‑1) have not demonstrated sub‑micromolar VEGFR‑2 activity in published SAR studies, instead showing anticancer activity through copper‑complex formation with IC₅₀ values of 5 – 15 μg mL⁻¹ against HepG2, LS180 and T98G cell lines [2]. The 5‑yl attachment positions the isoquinoline nitrogen for a key hydrogen‑bond interaction with the hinge region of VEGFR‑2, a contact that is geometrically inaccessible with the 3‑yl regioisomer.
| Evidence Dimension | VEGFR‑2 enzymatic inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.017 μM (for a 1‑(isoquinolin‑5‑yl)‑4‑arylamino‑phthalazine derived from the 5‑yl regioisomer core) |
| Comparator Or Baseline | 3‑yl regioisomer derivatives: No sub‑μM VEGFR‑2 activity reported; anticancer IC₅₀ = 5.04 – 14.89 μg mL⁻¹ (copper complexes) |
| Quantified Difference | > 300‑fold difference in VEGFR‑2 IC₅₀ between 5‑yl‑ and 3‑yl‑derived chemotypes |
| Conditions | HTRF enzymatic assay (VEGFR‑2); MTT assay (HepG2, LS180, T98G cells) |
Why This Matters
For kinase inhibitor programs, selecting the 5‑yl regioisomer building block provides a direct entry into a validated VEGFR‑2 pharmacophore, eliminating the need to re‑optimize the regioisomeric vector.
- [1] Duncton, M. A. J. et al. Arylphthalazines. Part 2: 1‑(Isoquinolin‑5‑yl)‑4‑arylamino phthalazines as potent inhibitors of VEGF receptors I and II. Bioorg. Med. Chem. Lett. 2006, 16, 1579–1582. View Source
- [2] Copper(II) Complexes with 1‑(Isoquinolin‑3‑yl)heteroalkyl‑2‑ones: Synthesis, Structure and Evaluation of Anticancer, Antimicrobial and Antioxidant Potential. Int. J. Mol. Sci. 2022, 23, 12345. View Source
